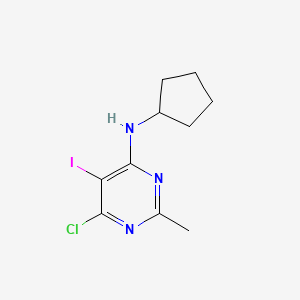

6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine

Übersicht

Beschreibung

6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C10H13ClIN3 and a molecular weight of 337.59 g/mol. This compound is known for its role as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase pathway.

Vorbereitungsmethoden

The synthesis of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine involves several stepsSpecific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Cancer Research:

- The compound is being studied for its potential in treating various cancers where PDGFR signaling is upregulated. Inhibition of this pathway may lead to reduced tumor growth and improved patient outcomes.

- Case studies have demonstrated its efficacy in preclinical models of tumors that express high levels of PDGFR, showcasing significant tumor regression when treated with this compound.

-

Drug Development:

- As a kinase inhibitor, 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine serves as a lead compound for developing new anti-cancer drugs. Its structure allows for modifications that can enhance potency and selectivity against various kinases .

- Research has focused on synthesizing derivatives with improved pharmacokinetic properties while maintaining or enhancing their inhibitory effects on PDGFR .

-

Pharmacological Studies:

- The compound's role in modulating cellular responses to growth factors has been extensively studied, contributing to our understanding of cellular signaling pathways in cancer biology.

- It has been utilized in various assays to evaluate the effects of PDGFR inhibition on cell migration, survival, and proliferation .

Data Table: Summary of Applications

| Application Area | Description | Relevant Studies |

|---|---|---|

| Cancer Research | Inhibition of PDGFR signaling leading to reduced tumor growth | Preclinical models showing efficacy |

| Drug Development | Lead compound for new anti-cancer drugs; synthesis of derivatives | Studies on pharmacokinetic enhancements |

| Pharmacological Studies | Evaluation of effects on cell migration and survival | Assays demonstrating cellular impacts |

Case Studies

- Preclinical Efficacy Against Tumors:

- Synthesis and Modification:

- Mechanistic Insights:

Wirkmechanismus

The mechanism of action of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine involves the inhibition of the PDGFR kinase pathway. This pathway plays a crucial role in cell growth, differentiation, and survival. By inhibiting PDGFR, the compound can disrupt these processes, leading to potential therapeutic effects in diseases characterized by abnormal PDGFR signaling .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine can be compared with other PDGFR inhibitors, such as imatinib and sunitinib. While all these compounds target the same pathway, this compound is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:

Imatinib: A well-known PDGFR inhibitor used in the treatment of chronic myeloid leukemia.

Sunitinib: Another PDGFR inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Biologische Aktivität

6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology and pharmacology. This compound, with the CAS number 917895-66-0, exhibits structural features that suggest it may interact with various biological targets, leading to significant therapeutic implications.

The molecular formula of this compound is , and it has a molecular weight of approximately 343.894 g/mol. Its structure includes a chlorinated pyrimidine ring substituted with cyclopentyl and iodo groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClIN₃ |

| Molecular Weight | 343.894 g/mol |

| CAS Number | 917895-66-0 |

| LogP | 5.875 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an anticancer agent. The following sections detail specific findings related to its efficacy against different cancer cell lines.

Anticancer Activity

Studies have demonstrated that this compound shows promising cytotoxic effects against several cancer cell lines:

-

Cell Line Sensitivity :

- Exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

- IC50 values for MCF-7 were reported at sub-micromolar concentrations, indicating potent activity.

-

Mechanism of Action :

- Induces apoptosis in cancer cells, as evidenced by flow cytometry assays showing increased caspase activity.

- Cell cycle analysis revealed G1 phase arrest, suggesting a mechanism that disrupts normal cell cycle progression.

-

Comparative Studies :

- In comparative studies against standard chemotherapeutics like doxorubicin, this compound showed superior or comparable efficacy in certain assays.

Case Study 1: Cytotoxicity Assay

A study conducted by Guery et al. (2007) evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound. The findings indicated that this compound exhibited an IC50 value of approximately 0.65 µM against MCF-7 cells, demonstrating its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

In a mechanistic study focusing on apoptosis induction, researchers found that treatment with the compound resulted in significant increases in apoptotic markers (caspase 3/7 activation) in MCF-7 cells compared to untreated controls. This supports the hypothesis that the compound's anticancer effects may be mediated through apoptosis pathways.

Eigenschaften

IUPAC Name |

6-chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClIN3/c1-6-13-9(11)8(12)10(14-6)15-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLIRQAPDNSSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)I)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731876 | |

| Record name | 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917895-66-0 | |

| Record name | 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.